4-Amino-3-(methylsulfanyl)phenol
Description
4-Amino-3-(methylsulfanyl)phenol is an aromatic compound whose structure suggests a rich and complex chemical profile. The interplay between its electron-donating amino and hydroxyl groups, and the sulfur-containing methylsulfanyl substituent, positions it as a molecule of potential interest in various fields of chemical synthesis and materials science. Although not widely documented, its chemistry can be inferred from the well-established principles governing aminophenols and aryl thioethers.
The chemical significance of this compound is rooted in the combined properties of its functional groups. Phenols are characterized by a hydroxyl group on an aromatic ring, which makes them weakly acidic and highly reactive towards electrophilic aromatic substitution. britannica.com The presence of an amino group further activates the ring, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.
The methylsulfanyl (-SCH3) group, a type of thioether, introduces sulfur into the molecule. Organosulfur compounds are integral to medicinal chemistry and materials science. nih.gov The sulfur atom can influence the molecule's electronic properties, polarity, and ability to coordinate with metal ions. Thioethers can be oxidized to form sulfoxides and sulfones, expanding the range of possible derivatives with different chemical properties. The specific placement of the methylsulfanyl group at the 3-position, meta to the hydroxyl group and ortho to the amino group, would uniquely influence the molecule's reactivity, steric hindrance, and potential for intramolecular hydrogen bonding.
The study of aminophenols has a long history, as they are crucial intermediates in the synthesis of dyes, pharmaceuticals, and photographic developers. datamintelligence.comthebrainyinsights.com For instance, p-aminophenol is a key precursor for the widely used analgesic, paracetamol. datamintelligence.com Historically, the synthesis of aminophenols often involved the reduction of nitrophenols. thebrainyinsights.com
The incorporation of sulfur into aromatic rings also has deep historical roots, with compounds like sulfonamides being among the first systemic antibiotics developed in the 1930s. nih.gov The synthesis of aromatic compounds containing thioether groups has evolved significantly, with modern methods allowing for precise control over their formation.
Research into aminophenol derivatives with thioether substituents has been more specialized. Studies have investigated the synthesis and properties of various thio-adducts of aminophenols, particularly in the context of biological reactions where thiols like glutathione interact with reactive quinoneimine intermediates formed from the oxidation of aminophenols. nih.gov Such research demonstrates that the introduction of a sulfur-containing group can significantly alter the redox properties of the parent aminophenol molecule. nih.gov The development of synthetic methods for creating these bifunctional molecules has been driven by the search for novel chemical structures with unique electronic and biological activities.
While direct research on this compound is not prominent, the current research landscape for related compounds provides insight into its potential applications. There is growing interest in functionalized aminophenols for creating advanced materials and biologically active molecules. For example, aminophenol derivatives are used in the synthesis of Schiff bases, which are studied for their fluorescence properties and potential biological relevance. nih.gov
The broader field of organosulfur chemistry is also expanding. Thioethers are recognized for their role in tuning the electronic properties of organic molecules used in materials science, such as in the development of porphyrin-based systems for optical applications. researchgate.net Furthermore, substituted aminophenols are investigated as redox mediators in electrochemical processes, such as the oxidation of thiols. researchgate.net
Emerging trends suggest that a molecule like this compound could serve as a versatile building block. Its three distinct functional groups offer multiple sites for further chemical modification, allowing for the synthesis of more complex structures. It could potentially be used to create novel ligands for coordination chemistry, monomers for specialty polymers, or intermediates for the synthesis of targeted pharmaceutical compounds. The combination of a redox-active aminophenol core with a metal-coordinating thioether group makes it a candidate for applications in catalysis and sensor technology.
Chemical Compound Data
Below are interactive tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Properties of this compound (Note: Experimental data for this specific isomer is not widely available in public databases; some values are calculated.)
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Assigned |
| Canonical SMILES | CS C1=C(C=C(C=C1)O)N |
Table 2: Properties of Related and Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Amino-2-(methylsulfanyl)phenol | 37398-21-3 synblock.com | C₇H₉NOS | 155.22 synblock.com |
| 4-Amino-3-methylphenol (B1666317) | 2835-99-6 sigmaaldrich.comnist.gov | C₇H₉NO | 123.15 sigmaaldrich.comsigmaaldrich.com |
| 4-Aminophenol (B1666318) (p-Aminophenol) | 123-30-8 chemeo.com | C₆H₇NO | 109.13 chemeo.com |
| Phenol (B47542) | 108-95-2 | C₆H₆O | 94.11 |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPJAGSKRJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597711 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37407-24-2 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 3 Methylsulfanyl Phenol
Retrosynthetic Analysis and Precursor Identification for 4-Amino-3-(methylsulfanyl)phenol
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves mentally breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions.
For this compound, two primary retrosynthetic disconnections are most logical:
C-S Bond Disconnection: The bond between the aromatic ring and the sulfur atom is a prime candidate for disconnection. This leads to a 4-aminophenol (B1666318) derivative as the aryl synthon and a "CH₃S⁺" or "CH₃S⁻" synthon. The most practical precursor corresponding to the aryl synthon is N-(4-hydroxyphenyl)acetamide (more commonly known as acetaminophen (B1664979) or paracetamol). This is because the acetyl group protects the reactive amino functionality and, along with the hydroxyl group, activates the ring for electrophilic substitution at the desired 3-position (ortho to the hydroxyl). The methylsulfanyl group can be introduced using an appropriate methylthiolating agent.
C-N Bond Disconnection: Alternatively, disconnecting the C-N bond leads to 3-(methylsulfanyl)phenol as a key intermediate. The synthesis would then require the introduction of an amino group at the 4-position. This is typically achieved through a two-step process of nitration followed by the reduction of the resulting nitro group.
Between these two routes, the C-S bond disconnection starting from the readily available and inexpensive 4-aminophenol (via its acetylated form) is often considered a more direct and controllable strategy.
Direct Synthesis Approaches
Based on the retrosynthetic pathways, direct synthesis can be approached through either multi-step sequences or more streamlined one-pot reactions.
Multi-step Synthetic Routes
A common and reliable method for synthesizing this compound involves a three-step sequence starting from 4-aminophenol. This approach prioritizes selectivity and control at each stage.
Protection of the Amino Group: The amino group of 4-aminophenol is first protected to prevent unwanted side reactions and to modulate the directing effects of the substituents. Acetylation is a standard method, converting 4-aminophenol into N-(4-hydroxyphenyl)acetamide using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.gov
Ortho-Thiolation: The key step is the introduction of the methylsulfanyl group at the 3-position, which is ortho to the activating hydroxyl group. Several methods can be envisioned for this electrophilic substitution:
Reaction with Dimethyl Sulfoxide (B87167) (DMSO) and Acid: A mixture of DMSO and a strong acid like hydrochloric acid (HCl) can serve as a source of an electrophilic sulfur species, leading to the installation of a methylthio group onto activated aromatic rings.
Reaction with a Sulfenyl Chloride: Methanesulfenyl chloride (CH₃SCl) is a potent electrophile that can directly react with the activated phenol (B47542) to form the desired C-S bond.
Deprotection: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis, yielding the target molecule, this compound.
The table below outlines the described multi-step synthesis.
Interactive Table: Multi-step Synthesis of this compound| Step | Transformation | Starting Material | Key Reagents | Product | Purpose |
| 1 | Acetylation (Protection) | 4-Aminophenol | Acetic Anhydride or Acetyl Chloride | N-(4-hydroxyphenyl)acetamide | Protect amino group, activate ring for ortho-substitution. |
| 2 | ortho-Methylthiolation | N-(4-hydroxyphenyl)acetamide | DMSO/HCl or CH₃SCl | N-(4-hydroxy-3-(methylsulfanyl)phenyl)acetamide | Introduce the methylsulfanyl group at the desired position. |
| 3 | Hydrolysis (Deprotection) | N-(4-hydroxy-3-(methylsulfanyl)phenyl)acetamide | HCl or NaOH (aq) | This compound | Regenerate the free amine to obtain the final product. |
One-Pot Reaction Schemes
One-pot syntheses are highly efficient as they reduce the number of separate reaction and purification steps, saving time, resources, and minimizing waste. An attractive one-pot strategy for this target molecule involves electrochemical synthesis. nih.gov
In this approach, 4-aminophenol can be electrochemically oxidized at a controlled potential in an electrochemical cell. This oxidation generates a highly reactive intermediate, p-quinoneimine, directly in the reaction medium. This species is an excellent Michael acceptor. If a suitable sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃) or methanethiol (B179389) (CH₃SH), is present in the cell, it will readily attack the quinoneimine intermediate at the 3-position. Subsequent re-aromatization yields the final product, this compound, in a single, controlled operation.
Novel Synthetic Protocols and Green Chemistry Considerations in this compound Production
Green chemistry principles focus on designing chemical processes that are environmentally benign. The electrochemical synthesis described above is a prime example of a green approach.
Key green advantages of electrochemical synthesis include:
Use of Electrons as a Reagent: Electrons, supplied by a power source, are a "clean" reagent, eliminating the need for stoichiometric chemical oxidants (like permanganates or chromates) that generate large amounts of toxic waste. nih.gov
High Selectivity: By precisely controlling the electrode potential, it is possible to selectively oxidize the starting material and generate the desired reactive intermediate, minimizing side products.
Mild Conditions: Electrochemical reactions can often be carried out at room temperature and pressure in aqueous solutions or other green solvents, reducing energy consumption and avoiding volatile organic compounds (VOCs). acs.orgxmu.edu.cn
The following table compares the traditional multi-step route with the potential green electrochemical alternative.
Interactive Table: Comparison of Synthetic Routes| Feature | Traditional Multi-step Route | Green Electrochemical Route |
| Number of Steps | 3 (Protection, Thiolation, Deprotection) | 1 (One-Pot) |
| Atom Economy | Lower due to addition and removal of protecting group. | Higher, fewer atoms are wasted. |
| Reagents | Acetic anhydride, strong acids/bases, potentially hazardous solvents. | 4-Aminophenol, methylthiol source, supporting electrolyte. |
| Oxidizing Agent | N/A (uses electrophilic substitution) | Electron (clean reagent) |
| Solvents | Often involves organic solvents. | Can be performed in aqueous media. |
| Waste Generation | By-products from protection/deprotection steps and solvent waste. | Minimal by-products, less solvent waste. |
Catalytic Systems in the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. Several catalytic systems are relevant to the synthesis of this compound.
Electrocatalysis: As detailed above, the surface of the electrode in an electrochemical synthesis acts as a catalyst. It facilitates the electron transfer process at a specific potential, enabling the controlled generation of the reactive intermediate. acs.orgxmu.edu.cn
Acid/Base Catalysis: Conventional steps such as the acetylation of the amine and the final hydrolysis of the amide are typically catalyzed by acids or bases. Furthermore, electrophilic substitution reactions on the phenol ring can be promoted by Lewis or Brønsted acids, which can enhance the reactivity of the electrophile. google.comorgsyn.org
Transition Metal Catalysis: The formation of C-S bonds can be powerfully catalyzed by transition metals like palladium and copper. rsc.orgresearchgate.netresearchgate.net A hypothetical, yet plausible, route would involve the cross-coupling of a pre-functionalized phenol with a sulfur source. For instance, a protected 4-amino-3-halophenol could be coupled with methylthiol or a salt thereof using a palladium or copper catalyst. Advanced methods even allow for the direct activation of the C-O bond in phenols for such couplings, representing a highly attractive but complex catalytic challenge. rsc.orgresearchgate.net Furthermore, specialized catalytic systems, such as palladium/norbornene cooperative catalysis, have been developed for the specific ortho-thiolation of aryl halides and could be conceptually adapted. researchgate.netnih.gov
The table below summarizes the relevant catalytic approaches.
Interactive Table: Catalytic Systems for the Synthesis of this compound| Catalytic System | Principle | Application in Synthesis |
| Electrocatalysis | The electrode surface facilitates electron transfer at a controlled potential. | Enables the one-pot synthesis via in-situ generation of a reactive quinoneimine intermediate from 4-aminophenol. |
| Acid/Base Catalysis | Donation or acceptance of protons (or electron pairs) to accelerate reactions. | Used in protection (acetylation) and deprotection (hydrolysis) steps of the multi-step synthesis. |
| Transition Metal Catalysis (Pd, Cu) | Formation of organometallic intermediates to facilitate bond formation (e.g., cross-coupling). | Plausible for C-S bond formation between a halogenated aminophenol precursor and a thiol source. |
Advanced Spectroscopic and Spectrometric Characterization of 4 Amino 3 Methylsulfanyl Phenol
Vibrational Spectroscopy Analysis (FT-IR, Raman) and Normal Mode Assignment
The FT-IR spectrum of a related compound, 4-amino-3-methylphenol (B1666317), shows characteristic bands for the O-H, N-H, and C-H stretching vibrations. chemicalbook.comsigmaaldrich.com For 4-Amino-3-(methylsulfanyl)phenol, the FT-IR spectrum would be expected to exhibit distinct peaks corresponding to its functional groups. The stretching vibrations of the amino (NH₂) group typically appear in the region of 3300-3500 cm⁻¹. The hydroxyl (O-H) group stretching is also found in this region, often as a broad band. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group would likely appear in the lower frequency region of the spectrum.
Normal mode assignment, often aided by computational methods, allows for the specific attribution of each observed vibrational band to a particular motion of the atoms within the molecule. For instance, in related phenol (B47542) derivatives, C-H in-plane and out-of-plane bending vibrations, as well as C-C stretching modes within the aromatic ring, have been assigned to specific wavenumber ranges. ijaemr.comresearchgate.netorientjchem.org
Table of Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl (C-H) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Amino (N-H) | Bending | 1550 - 1650 |
| Methyl (C-H) | Bending | 1375 - 1450 |
| Hydroxyl (O-H) | Bending | 1330 - 1440 |
| C-O | Stretching | 1200 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide valuable information for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each type of proton in the molecule. The aromatic protons on the phenol ring would appear as a complex multiplet in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts of these protons are influenced by the electronic effects of the amino, hydroxyl, and methylsulfanyl substituents. The protons of the amino (NH₂) group and the hydroxyl (OH) group would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration. The methyl (CH₃) protons of the methylsulfanyl group would give a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be spread over a range, influenced by the attached functional groups. The carbon atom attached to the hydroxyl group would be shifted downfield, as would the carbon attached to the amino group. The carbon of the methyl group in the methylsulfanyl substituent would appear at a characteristic upfield chemical shift. For instance, in the related compound 4-(methylthio)phenol, the methyl carbon appears around 15-20 ppm. chemicalbook.com
Interactive Data Table of Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 8.0 (multiplet) | 110 - 160 |
| OH | Variable (broad singlet) | - |
| NH₂ | Variable (broad singlet) | - |
| SCH₃ | ~2.5 (singlet) | ~15-20 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉NOS), the exact mass can be calculated with high accuracy, allowing for unambiguous formula determination.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the molecular structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules. For example, the loss of the methyl group (•CH₃) from the molecular ion would be a likely fragmentation pathway. Other potential fragmentations could involve the loss of CO, HCN, or the entire methylsulfanyl group. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For comparison, the mass spectrum of the related compound 4-amino-3-methylphenol shows major peaks at m/z 123 (the molecular ion) and 107. nih.gov
Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to investigate its chromophores. The benzene (B151609) ring in this compound, substituted with electron-donating groups (amino and hydroxyl) and a methylsulfanyl group, constitutes the primary chromophore.
The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring. For instance, the UV-Vis spectrum of 4-aminophenol (B1666318) shows an absorption maximum around 230 nm and another one around 290 nm. researchgate.net The presence of the methylsulfanyl group in this compound may cause a slight shift in the absorption maxima compared to 4-aminophenol. The pH of the solution can also significantly affect the UV-Vis spectrum, as the protonation or deprotonation of the amino and hydroxyl groups alters the electronic properties of the chromophore. nsf.gov
Computational Approaches to Spectroscopic Data Interpretation for this compound
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the interpretation of spectroscopic data. indexcopernicus.comjournalirjpac.com By creating a theoretical model of the this compound molecule, various spectroscopic properties can be calculated and compared with experimental results.
For vibrational spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the normal modes. ijaemr.comresearchgate.netnih.gov This theoretical spectrum can then be compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed bands. rsc.orgnanoient.org
Similarly, computational methods can be used to predict NMR chemical shifts. nanoient.org By calculating the magnetic shielding of each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated spectra are invaluable for assigning the signals in the experimental spectra and confirming the molecular structure.
In the context of UV-Vis spectroscopy, time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. nanoient.org This allows for the prediction of the absorption maxima in the UV-Vis spectrum, providing a deeper understanding of the electronic structure and chromophores of this compound.
Theoretical and Computational Chemistry Studies of 4 Amino 3 Methylsulfanyl Phenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-3-(methylsulfanyl)phenol, methods like DFT, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), would be used to determine its optimized molecular geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations would yield insights into the electronic structure, including the distribution of electron density, molecular electrostatic potential (MESP), and atomic charges. This information is crucial for predicting how the molecule interacts with other chemical species. Currently, specific optimized geometric parameters and electronic property data for this compound are not available in published literature.
Table 1: Illustrative Data Table for Optimized Molecular Geometry of this compound (Hypothetical) (Note: The following data is hypothetical and for illustrative purposes only, as no published calculations are available.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O | Data not available | C-C-O | Data not available |
| C-N | Data not available | C-C-N | Data not available |
| C-S | Data not available | C-C-S | Data not available |
| S-CH₃ | Data not available | C-S-C | Data not available |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the hydroxyl (-OH), amino (-NH₂), and methylsulfanyl (-SCH₃) groups suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these groups and calculating the corresponding energy to map out the potential energy surface. This analysis would identify the lowest-energy conformers (global and local minima) and the energy barriers to rotation between them. Such a study would be essential for understanding the molecule's behavior in different environments, but specific energy landscapes for this compound have not been computationally determined or published.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for this compound
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. Without specific DFT or ab initio calculations for this compound, the energies and distributions of these orbitals, and thus its predicted reactivity, remain undetermined.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Hypothetical) (Note: The following data is hypothetical and for illustrative purposes only, as no published calculations are available.)
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Thermodynamic and Kinetic Studies via Computational Modeling
Computational modeling can predict various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for assessing the stability of the molecule and the feasibility of reactions in which it might participate. Similarly, kinetic studies could model reaction pathways and transition states to determine activation energies, providing insight into reaction rates. As of now, there are no published computational studies detailing the thermodynamic or kinetic parameters of this compound.
Intermolecular Interactions and Supramolecular Assembly Potential of this compound
The presence of amino and hydroxyl groups gives this compound the potential to form hydrogen bonds, which are strong intermolecular interactions. The sulfur atom in the methylsulfanyl group could also participate in other non-covalent interactions. A computational analysis could model dimers and larger clusters of the molecule to investigate these interactions and predict its potential for forming organized supramolecular structures or crystal lattices. However, specific studies on the intermolecular interaction energies and supramolecular potential of this compound are absent from the scientific record.
Reactivity and Reaction Mechanisms of 4 Amino 3 Methylsulfanyl Phenol
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 4-Amino-3-(methylsulfanyl)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups (EDGs). wikipedia.org The hydroxyl (-OH) and amino (-NH2) groups are potent activating groups, while the methylsulfanyl (-SCH3) group is a moderately activating group. minia.edu.eg All three are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. minia.edu.egorganicchemistrytutor.com
The directing effects of the substituents on the available positions (C2, C5, C6) are as follows:
Hydroxyl group (-OH at C1): Directs to C2, C6 (C4 is blocked).
Amino group (-NH2 at C4): Directs to C3 (blocked) and C5.
Methylsulfanyl group (-SCH3 at C3): Directs to C2, C4 (blocked), and C6.
The combined influence of these groups makes the ring exceptionally nucleophilic. wikipedia.org The strongest activating groups, -OH and -NH2, exert the dominant directing effect. libretexts.org Their activating properties are due to the donation of electron density into the ring via the resonance (+M) effect, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution. byjus.comlibretexts.org Substitution is therefore most probable at positions C2, C5, and C6, which are activated by one or more of these groups. Steric hindrance from the adjacent methylsulfanyl group may slightly disfavor attack at C2. The high reactivity of the substrate means that reactions like halogenation can be difficult to control, potentially leading to polysubstituted products. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products | Rationale |
| Halogenation | Br₂, Cl₂ | 5-Bromo-4-amino-3-(methylsulfanyl)phenol and/or 6-Bromo-4-amino-3-(methylsulfanyl)phenol | The -NH₂ and -OH groups are strongly activating, making the ring highly reactive even without a Lewis acid catalyst. byjus.com Positions 5 and 6 are strongly activated. |
| Nitration | Dilute HNO₃ | 5-Nitro-4-amino-3-(methylsulfanyl)phenol | Direct nitration of highly activated phenols and anilines can lead to oxidation and decomposition. libretexts.org Careful conditions are required. The nitro group is directed primarily by the powerful -NH₂ and -OH groups. |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The sulfonic acid group will be directed to the most activated, sterically accessible positions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to be successful. | The Lewis acid catalyst (e.g., AlCl₃) will complex with the basic amino and hydroxyl groups, deactivating the ring towards electrophilic attack. |
Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl and Amino Groups
While the title suggests substitution of the hydroxyl and amino groups, these are generally poor leaving groups in nucleophilic aromatic substitution. Instead, this section focuses on reactions where these groups act as nucleophiles. The relative nucleophilicity of the amino and hydroxyl groups can be controlled by the reaction conditions. researchgate.netechemi.com
In neutral or mildly basic conditions, the amino group is generally a better nucleophile than the hydroxyl group. stackexchange.com It can readily react with electrophiles such as acyl chlorides or alkyl halides.
However, in the presence of a strong base (e.g., sodium hydride, NaH), the phenolic hydroxyl group is deprotonated to form a sodium phenoxide. This phenoxide anion is a much stronger nucleophile than the neutral amino group and will react preferentially. researchgate.net This allows for selective reactions at the oxygen atom, such as in the Williamson ether synthesis.
Table 2: Nucleophilic Reactions of this compound
| Reagent | Conditions | Reactive Site | Product | Reaction Type |
| Acetic Anhydride (B1165640) | Neutral / Pyridine (B92270) | Amino group | N-(4-Hydroxy-2-(methylsulfanyl)phenyl)acetamide | N-Acylation |
| Methyl Iodide | Mild base | Amino group | 4-(Methylamino)-3-(methylsulfanyl)phenol | N-Alkylation |
| 1. NaH2. Benzyl Bromide | Anhydrous (THF, DMF) | Phenolic oxygen | 4-Amino-1-(benzyloxy)-3-(methylsulfanyl)benzene | O-Alkylation (Williamson Ether Synthesis) |
Oxidation and Reduction Pathways of the Thioether and Amine Functionalities
The functional groups on this compound are susceptible to oxidation.
Thioether Oxidation: The sulfur atom of the methylsulfanyl group is readily oxidized. Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxyacid like m-CPBA, will convert the thioether to a sulfoxide (B87167). wikipedia.orgwikipedia.org Further oxidation with a stronger oxidant or excess reagent yields the corresponding sulfone. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov
Thioether → Sulfoxide: this compound → 4-Amino-3-(methylsulfinyl)phenol
Sulfoxide → Sulfone: 4-Amino-3-(methylsulfinyl)phenol → 4-Amino-3-(methylsulfonyl)phenol
Amine and Phenol (B47542) Oxidation: Aminophenols are generally sensitive to oxidation. acs.org The presence of both an amino and a hydroxyl group on the same ring makes the molecule easily oxidizable, often leading to complex products. nih.gov Oxidation can proceed via a one-electron pathway to form a p-aminophenoxy free radical. nih.gov These reactive intermediates can then couple to form dimers or polymeric materials. rsc.org For instance, oxidation of p-aminophenol can lead to the formation of colored quinone imine structures. acs.org Enzymatic oxidation, for example by tyrosinase or peroxidases, also readily occurs. nih.govnih.gov
Reduction Pathways: The compound itself is in a reduced state. The functional groups are generally stable to common reducing agents (e.g., NaBH₄, H₂/Pd) that are typically used to reduce functionalities like nitro groups or carbonyls.
Table 3: Potential Oxidation Products
| Functional Group | Oxidizing Agent | Product(s) |
| Thioether (-SCH₃) | H₂O₂ (1 eq.), m-CPBA | Sulfoxide (-SOCH₃) |
| Thioether (-SCH₃) | H₂O₂ (excess), KMnO₄ | Sulfone (-SO₂CH₃) |
| Phenol/Amine | K₃[Fe(CN)₆], Ag₂O, Air | Quinone imines, polymeric materials |
Formation of Schiff Bases and Other Condensation Products with this compound
The primary aromatic amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The formation of the Schiff base introduces a C=N double bond, which extends the conjugation of the system and often results in colored compounds. These derivatives are important intermediates in various synthetic pathways.
Table 4: Examples of Schiff Base Formation
| Carbonyl Compound | Product Name |
| Benzaldehyde | 4-((Benzylidene)amino)-3-(methylsulfanyl)phenol |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 4-(((2-Hydroxyphenyl)methylene)amino)-3-(methylsulfanyl)phenol |
| Acetone | 4-((Propan-2-ylidene)amino)-3-(methylsulfanyl)phenol |
| Vanillin | 4-(((4-Hydroxy-3-methoxyphenyl)methylene)amino)-3-(methylsulfanyl)phenol |
Mechanistic Investigations of Key Transformations
Mechanism of Electrophilic Aromatic Substitution: The high reactivity of the ring is explained by the stability of the intermediate arenium ion (sigma complex). For substitution at the C-5 position, the positive charge of the intermediate can be delocalized not only across the benzene ring but also onto the lone pair of the adjacent amino group. This provides an additional, highly stable resonance structure, which significantly lowers the activation energy for the reaction at this position. A similar stabilization occurs for ortho/para attack relative to the hydroxyl and methylsulfanyl groups.
Mechanism of Schiff Base Formation: The reaction proceeds in two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to push out the water molecule, forming a protonated imine (an iminium ion). Deprotonation of the nitrogen by a base (like water or another amine molecule) gives the final, neutral Schiff base product.
Mechanism of Thioether Oxidation: The oxidation of the thioether to a sulfoxide by an oxidant like hydrogen peroxide is a nucleophilic displacement on an oxygen atom. The sulfur atom, with its available lone pairs, acts as the nucleophile and attacks one of the oxygen atoms of H₂O₂, with the other functioning as a leaving group. This single-step process transfers an oxygen atom to the sulfur, forming the sulfoxide and a molecule of water. nih.gov
Derivatives and Analogs of 4 Amino 3 Methylsulfanyl Phenol: Synthesis and Chemical Properties
Synthesis of Amine-Functionalized Derivatives (e.g., Amides, Ureas, Heterocyclic Rings)
The primary amino group in 4-Amino-3-(methylsulfanyl)phenol is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various N-functionalized derivatives.
Amides: Amide derivatives are readily synthesized through the acylation of the amino group. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct. Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents.
Ureas: Urea (B33335) derivatives can be prepared through several established methods. organic-chemistry.orgorganic-chemistry.org A common approach involves the reaction of the primary amine with an isocyanate. organic-chemistry.org This addition reaction is generally efficient and proceeds under mild conditions. Another strategy is the reaction with carbamoyl (B1232498) chlorides. mdpi.com Furthermore, methods utilizing CO₂ as a C1 building block at atmospheric pressure or the Lossen rearrangement of hydroxamic acids in the presence of the amine offer alternative, often greener, synthetic routes. organic-chemistry.orgorganic-chemistry.org
Table 1: General Reactions for Amine Functionalization
| Derivative Type | General Reaction Scheme | Reagents & Conditions |
|---|---|---|
| Amide | Ar-NH₂ + R-COCl → Ar-NH-COR + HCl | Acyl chloride, Base (e.g., Pyridine) |
| Urea | Ar-NH₂ + R-NCO → Ar-NH-CO-NHR | Isocyanate, suitable solvent |
| Urea | Ar-NH₂ + R₂N-COCl → Ar-NH-CO-NR₂ + HCl | Carbamoyl chloride, Base |
Note: Ar represents the 4-hydroxy-3-(methylsulfanyl)phenyl scaffold.
Thioether Modification: Sulfoxidation and Sulfonylation to Sulfoxides and Sulfones
The thioether (methylsulfanyl) group is susceptible to oxidation, providing a direct pathway to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit altered solubility, polarity, and biological activity profiles.
The oxidation of sulfides is the most common method for synthesizing sulfoxides and sulfones. researchgate.net Careful selection of the oxidizing agent and reaction conditions is crucial to control the extent of oxidation.
Sulfoxide (B87167) Synthesis: To selectively obtain the sulfoxide, milder oxidizing agents are required. Common reagents include hydrogen peroxide under controlled temperature, sodium periodate, or meta-chloroperoxybenzoic acid (mCPBA) in stoichiometric amounts. Hypervalent iodine reagents have also been employed for this transformation, showing high chemoselectivity. mdpi.com
Sulfone Synthesis: Stronger oxidizing agents or an excess of the oxidant will typically lead to the fully oxidized sulfone. Reagents such as potassium permanganate, excess hydrogen peroxide in acetic acid, or Oxone® are effective for this conversion. researchgate.netnih.gov Electrochemical methods also present a green alternative for synthesizing sulfonyl derivatives. nih.gov
The stepwise oxidation allows for the isolation of the sulfoxide intermediate, which can then be further oxidized to the sulfone if desired. researchgate.net
Phenolic Hydroxyl Derivatization: Ethers and Esters
The phenolic hydroxyl group can be derivatized to form ethers and esters, modifications that alter the acidity and hydrogen-bonding capabilities of the parent molecule.
Ethers: Ether derivatives are typically synthesized via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or an alkali metal hydroxide (B78521) like NaOH, to form the more nucleophilic phenoxide ion. beilstein-journals.orggoogle.com The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., alkyl iodide or bromide) to yield the desired ether. beilstein-journals.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction in a two-phase system. google.com
Esters: Esterification of the phenolic hydroxyl group is commonly achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine. This reaction, known as the Schotten-Baumann reaction when using acyl chlorides, is generally high-yielding. Direct esterification with a carboxylic acid is also possible using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or applying Fischer esterification conditions with an acid catalyst, although this is less common for phenols compared to aliphatic alcohols.
Table 2: General Reactions for Phenolic Hydroxyl Derivatization
| Derivative Type | General Reaction Scheme | Reagents & Conditions |
|---|
| Ether | Ar-OH + R-X → Ar-OR + HX | 1. Base (e.g., NaH, NaOH) 2. Alkyl halide (R-X) | | Ester | Ar-OH + R-COCl → Ar-O-COR + HCl | Acyl chloride, Base (e.g., Pyridine) |
Note: Ar represents the 4-amino-3-(methylsulfanyl)phenyl scaffold.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused five- and six-membered heterocyclic rings, particularly benzoxazole (B165842) derivatives.
The condensation of an o-aminophenol with various reagents can lead to a range of heterocyclic structures. For example:
Benzoxazoles: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides, or esters) under dehydrating conditions (e.g., polyphosphoric acid) can yield 2-substituted benzoxazoles.
Benzoxazolones: Treatment with phosgene, its synthetic equivalents (e.g., carbonyldiimidazole), or urea can lead to the formation of benzoxazol-2(3H)-one.
These cyclization reactions expand the structural diversity of compounds derivable from this compound, opening avenues to new chemical entities. The synthesis of fused heterocycles is often based on reactions that generalize the cyclization of ortho-substituted precursors. beilstein-journals.org The choice of reaction partner and conditions dictates the final heterocyclic system formed. researchgate.netfrontiersin.org
Structure-Reactivity Relationship Studies of Derived Compounds
Amine Acylation/Urea Formation: Converting the basic amino group to a neutral amide or urea significantly alters its electronic character. The lone pair of the nitrogen atom becomes delocalized into the adjacent carbonyl group, reducing its nucleophilicity and basicity. This modification also introduces steric bulk, which can influence the reactivity of adjacent groups.
Thioether Oxidation: The oxidation state of the sulfur atom profoundly impacts the electronic nature of the substituent. The methylsulfanyl group (-SCH₃) is a weak π-donor. Upon oxidation, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups become powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms. This increased electron-withdrawing capacity will decrease the electron density on the aromatic ring, affecting its susceptibility to electrophilic substitution and altering the pKa of the phenolic hydroxyl and the basicity of the amino group. nih.gov
Phenolic Hydroxyl Derivatization: Converting the hydroxyl group to an ether or ester removes the acidic proton and eliminates its ability to act as a hydrogen bond donor. nih.gov This change affects solubility, particularly in aqueous or protic media, and alters the electronic properties of the aromatic ring. The ether group is an activating, ortho-, para-directing group, while the ester group is less activating.
Studies on analogous compounds, such as other substituted aminophenols or sulfones, provide a framework for predicting how these structural changes will affect molecular properties and reactivity. nih.govnih.gov For instance, the antimicrobial activity of some sulfonyl-p-(methylamino)phenol derivatives has been shown to vary based on the substituent on the sulfonyl group, demonstrating a clear structure-activity relationship. nih.gov
Applications of 4 Amino 3 Methylsulfanyl Phenol in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
4-Amino-3-(methylsulfanyl)phenol serves as a versatile building block in organic synthesis, a foundational role for creating more complex chemical structures. sigmaaldrich.com Organic building blocks are functionalized molecules that form the basis for the modular assembly of molecular architectures. sigmaaldrich.com The reactivity of the amino and hydroxyl groups on the phenol (B47542) ring, combined with the influence of the methylsulfanyl group, allows for a variety of chemical transformations.
Chemical suppliers list this compound, also known as 4-Amino-2-(methylthio)phenol, as a building block for use in research and development, highlighting its utility in constructing larger molecules. synblock.com Its applications in this area include participation in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a fundamental process in modern synthetic chemistry. aromsyn.com The presence of multiple reactive sites allows for selective reactions, enabling chemists to build complex molecular frameworks with precision.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 37398-21-3 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Synonyms | 4-Amino-2-(methylthio)phenol, 5-Amino-2-hydroxythioanisole |
Source: Synblock synblock.com, Aromsyn Co.,Ltd. aromsyn.com
Precursor for Dyes and Pigments
While direct evidence for the use of this compound in the synthesis of dyes and pigments is not extensively documented in publicly available literature, the structural characteristics of the molecule strongly suggest its potential in this field. Phenol and aniline (B41778) derivatives are classic precursors for a wide variety of colorants.
For instance, the closely related compound, 4-Amino-3-methylphenol (B1666317), is a known intermediate in the production of fluoran (B1223164) dyes and is used in hair dye formulations. google.comulprospector.com Another analogous compound, 2-Amino-4-(methylsulfonyl)phenol, is utilized in the synthesis of acid dyes like C.I. Acid Black 58 and C.I. Acid Violet 78. dyestuffintermediates.com The synthesis of azo dyes, a major class of colorants, typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. The amino group on this compound can undergo diazotization, and the resulting diazonium salt can be coupled with various aromatic compounds to produce a wide spectrum of colors. The hydroxyl and methylsulfanyl groups would act as auxochromes, modifying the color and fastness properties of the resulting dye.
Intermediate in the Synthesis of Specialty Chemicals
The role of this compound extends to its use as an intermediate in the synthesis of various specialty chemicals, including those with applications in pharmaceuticals and crop protection. aromsyn.comgoogle.com The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition.
Commercial suppliers indicate that this compound is ideal for producing pharmaceutical intermediates. aromsyn.com This suggests its incorporation into the synthesis of active pharmaceutical ingredients (APIs), where its structural features can contribute to the biological activity of the final drug molecule. The synthesis of complex organic molecules often proceeds through a series of steps, with each intermediate compound bringing the desired functionality to the final product. The unique combination of amine, hydroxyl, and methylsulfanyl groups makes this compound a candidate for creating novel molecular scaffolds for drug discovery.
Applications in Advanced Materials (e.g., Polymer Chemistry, Aggregation-Induced Emission)
This compound and its derivatives are being explored for their potential in the field of advanced materials, including polymers and materials exhibiting aggregation-induced emission (AIE).
In polymer chemistry, phenols and anilines are common monomers for the synthesis of high-performance polymers like polyamides, polyimides, and polybenzoxazoles. These polymers are known for their thermal stability, mechanical strength, and chemical resistance. The bifunctional nature of this compound (with its amino and hydroxyl groups) allows it to be incorporated into polymer chains through polycondensation reactions. The methylsulfanyl group can further modify the properties of the resulting polymer, potentially enhancing its solubility, processability, or introducing specific functionalities. For example, the related compound 4-amino-3-methylphenol is noted for its use in the preparation of high-end resins and carbon fiber. google.com
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. magtech.com.cn This property is valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. magtech.com.cnnih.gov AIE-active materials often possess rotor-like structural elements, and the restriction of intramolecular motion in the aggregated state leads to enhanced fluorescence emission. magtech.com.cn While there is no direct report of this compound exhibiting AIE, its substituted aromatic structure is a common feature in many AIE-active molecules, known as AIEgens. magtech.com.cn The development of new AIEgens is an active area of research, and this compound could serve as a building block for creating novel materials with AIE properties.
Table 2: Examples of Related Phenol Derivatives and Their Applications
| Compound | Application |
| 4-Amino-3-methylphenol | Intermediate for fluoran dyes, hair dyes, high-end resins. google.comulprospector.com |
| 2-Amino-4-(methylsulfonyl)phenol | Intermediate for acid dyes. dyestuffintermediates.com |
| 3-(p-tolyloxy)phenol | Used to synthesize agonists for peroxisome proliferator-activated receptors (PPAR). nih.gov |
| 3-(4-aminophenoxy)-phenol | Synthesized for potential use as an herbicide. nih.gov |
Exploration in Analytical Reagent Development
The functional groups present in this compound make it a candidate for the development of new analytical reagents. Aminophenol compounds can undergo a variety of reactions that are useful for the detection and quantification of other chemical species.
For instance, the amino group can react with aldehydes and ketones to form Schiff bases, which are often colored or fluorescent, providing a basis for spectrophotometric or fluorometric assays. Furthermore, the compound can be used as a derivatization agent in chromatography. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular chromatographic method, such as improving its volatility for gas chromatography or enhancing its detectability for liquid chromatography-mass spectrometry (LC-MS). While specific applications of this compound as an analytical reagent are not yet established, the chemical properties inherent to its structure suggest a promising area for future research and development.
Future Research Directions and Unexplored Potential of 4 Amino 3 Methylsulfanyl Phenol
Emerging Methodologies for Synthesis and Derivatization
The efficient and selective synthesis of 4-Amino-3-(methylsulfanyl)phenol is the gateway to its further study. While established methods for analogous compounds like 4-amino-3-methylphenol (B1666317) exist, future research can focus on more sophisticated and versatile strategies. Traditional syntheses often involve the reduction of a nitro group, which can be achieved using methods like catalytic hydrogenation or metal-acid systems. For instance, the synthesis of related aminophenols has been accomplished by the reduction of a corresponding nitro-phenol precursor.
Emerging synthetic approaches could offer improved yields, selectivity, and safety profiles. Flow chemistry, for example, could enable better control over reaction parameters for both the initial synthesis and subsequent derivatization, minimizing hazardous intermediates. Derivatization is key to tuning the molecule's properties. The amine and phenol (B47542) groups are ripe for modification, allowing for the creation of a diverse library of compounds for screening in various applications.
| Potential Methodology | Description | Advantages | Research Focus |
| Directed Ortho-Metalation | Stepwise functionalization of a protected aminophenol or methoxythioanisole, allowing precise introduction of the third group. | High regioselectivity, access to complex derivatives. | Development of efficient protecting group strategies and optimization of lithiation/metalation conditions. |
| Catalytic C-H Activation | Direct introduction of the amino or methylsulfanyl group onto a phenol or aniline (B41778) backbone using transition metal catalysts. | Atom economy, reduced number of synthetic steps. | Discovery of novel catalysts with high selectivity for the specific substitution pattern required. |
| Flow Chemistry Synthesis | Continuous processing of reagents through microreactors for nitration, reduction, and derivatization steps. | Enhanced safety, improved reaction control, scalability. | Optimization of reactor design and reaction conditions for multi-step synthesis in a continuous flow system. |
| Enzymatic Synthesis | Use of biocatalysts, such as transaminases or laccases, for selective functional group installation or modification. | High selectivity, mild reaction conditions, environmentally benign. | Screening for and engineering enzymes that can accommodate the substituted phenol substrate. |
This table is interactive. Click on the headers to explore the data.
Advanced Spectroscopic Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provide basic structural confirmation, advanced methods can offer unparalleled detail.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals, especially for complex derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Solid-state NMR could provide insights into the crystalline packing and intermolecular interactions, which are vital for understanding its properties in materials science applications. Furthermore, techniques like X-ray crystallography would provide definitive proof of its molecular structure and intermolecular hydrogen bonding patterns.
| Spectroscopic Technique | Type of Information Provided | Significance for Research |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C), resolving signal overlap. | Unambiguous structural confirmation of the parent molecule and its derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio, confirming elemental formula. | Essential for verifying the identity of newly synthesized compounds. |
| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions in the solid state. | Definitive structural proof; reveals hydrogen bonding networks crucial for supramolecular chemistry. |
| Solid-State NMR (ssNMR) | Information on molecular structure and dynamics in the solid phase. | Characterization of polymorphic forms and understanding bulk material properties. |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, absorption, and emission properties. | Evaluating potential for use in dyes, sensors, or optical materials. |
This table is interactive. Click on the headers to explore the data.
Integration with Machine Learning and AI in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of molecules with desired properties, and this compound serves as an excellent scaffold for such an approach.
AI algorithms can be trained on existing chemical databases to predict the properties of novel, virtual derivatives of this compound. This in silico screening can identify promising candidates for synthesis, saving significant time and resources. For example, ML models could predict reactivity, solubility, or potential biological activity. Generative models could even design entirely new molecules based on the this compound core, optimized for a specific function, such as binding to a particular protein or exhibiting specific material properties.
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Using Quantitative Structure-Activity Relationship (QSAR) or more advanced models to predict physical, chemical, or biological properties. | Rapidly screen virtual libraries of derivatives to prioritize synthetic targets. |
| Retrosynthesis Planning | AI tools that suggest potential synthetic routes to the target molecule and its derivatives. | Accelerate the design of efficient and novel synthetic pathways. |
| De Novo Molecular Design | Generative models that create new molecular structures based on the core scaffold, optimized for specific properties. | Discover novel compounds for materials science or medicinal chemistry with enhanced performance. |
| Spectral Prediction | Predicting NMR or mass spectra for virtual compounds to aid in the identification of synthetic products. | Assist in the structural elucidation of newly synthesized, complex derivatives. |
This table is interactive. Click on the headers to explore the data.
Sustainable Synthesis and Environmental Considerations
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound must prioritize "green" chemistry principles to minimize environmental impact. This involves moving away from hazardous reagents and solvents and improving energy efficiency.
Many traditional reduction methods for nitroarenes rely on stoichiometric metals like iron, tin, or zinc in acidic media, which generate large amounts of metallic waste. google.com A more sustainable alternative is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, which produces only water as a byproduct. google.com Other green approaches include transfer hydrogenation, which uses safer hydrogen donor molecules, and the use of environmentally benign solvents like water or supercritical CO₂. A life-cycle assessment of any proposed large-scale synthesis would be a critical component of future research to fully understand its environmental footprint.
| Synthesis Aspect | Traditional Approach | Sustainable Alternative | Environmental Benefit |
| Reduction Step | Stoichiometric metals (e.g., Fe, Sn) in acid. google.com | Catalytic hydrogenation (e.g., H₂/Pd-C). google.com | Drastic reduction in metallic waste; water is the only byproduct. |
| Solvents | Volatile organic compounds (VOCs) like toluene (B28343) or THF. | Water, ethanol, supercritical fluids (scCO₂), or ionic liquids. | Reduced air pollution, lower toxicity, and improved safety. |
| Energy Input | High-temperature reflux for extended periods. | Microwave-assisted synthesis, flow chemistry. | Reduced energy consumption and faster reaction times. |
| Catalysis | Homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable catalysts; biocatalysts. | Catalyst reuse, reduction of heavy metal contamination in products. |
This table is interactive. Click on the headers to explore the data.
New Frontiers in Materials Science and Supramolecular Chemistry
The trifunctional nature of this compound makes it a highly attractive building block for advanced materials and complex molecular assemblies. Each functional group offers a handle for creating specific properties and structures.
The amine and phenol groups are classic precursors for high-performance polymers. This molecule could serve as a monomer for creating novel polyimides, polybenzoxazoles, or polyamides with tailored thermal stability, mechanical strength, and solubility. The methylsulfanyl group could introduce unique properties, such as a high refractive index or affinity for metal surfaces.
In supramolecular chemistry, the hydrogen-bonding capabilities of the -OH and -NH₂ groups can be exploited to direct the self-assembly of molecules into ordered structures like liquid crystals, organogels, or molecular networks. The sulfur atom could participate in coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensing properties.
| Field | Potential Application | Role of this compound |
| High-Performance Polymers | Monomer for polyimides, polybenzoxazoles, or epoxy resins. | The amine and phenol groups provide reactive sites for polymerization. The methylsulfanyl group could enhance thermal stability or refractive index. |
| Supramolecular Gels | A building block (gelator) for creating stimuli-responsive "smart" gels. | Hydrogen bonding from -OH and -NH₂ groups drives self-assembly into fibrous networks that immobilize solvents. |
| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes in a crystalline framework. | The functional groups can be modified to create multitopic linkers for building porous materials for gas storage or catalysis. |
| Functionalized Nanoparticles | A capping agent or surface modifier for metal nanoparticles (e.g., gold, silver). | The sulfur atom provides a strong anchor to the nanoparticle surface, while the aminophenol unit can be used for further functionalization. |
| Antioxidant Additives | Stabilizer for polymers or organic materials. | The phenol group can act as a radical scavenger, preventing oxidative degradation of the host material. |
This table is interactive. Click on the headers to explore the data.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-3-(methylsulfanyl)phenol, and how can its purity be validated?
- Methodology :
- Synthesis : Typical routes involve thioetherification of 4-amino-3-chlorophenol with methylthiol reagents under basic conditions (e.g., NaOH/ethanol) . Alternative methods may use nucleophilic aromatic substitution with thiourea derivatives.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.
- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Discrepancies in melting points (e.g., literature vs. observed) indicate impurities; differential scanning calorimetry (DSC) can resolve this .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability assays : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor decomposition via UV-Vis spectroscopy (λ~280 nm for phenolic absorption).
- Kinetic analysis : Use HPLC to quantify degradation products (e.g., sulfoxide derivatives under oxidative conditions). First-order kinetics models are applied to calculate half-lives .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodology :
- Dose-response validation : Reproduce assays (e.g., antimicrobial or enzyme inhibition) across multiple cell lines or enzyme batches to rule out batch-specific variability .
- Interference checks : Test for media components (e.g., phenol red) that may interact with the compound’s phenolic group, altering bioavailability . Use phenol red-free media in cellular assays.
- Mechanistic studies : Employ fluorescence probes (e.g., BODIPY derivatives) to track cellular uptake and sublocalization, as seen in analogous thiol-reactive probes .
Q. What strategies optimize the selectivity of this compound in sensor applications?
- Methodology :
- Probe design : Functionalize the amino group with fluorophores (e.g., BODIPY) to enhance selectivity for thiols or reactive oxygen species. Dual-channel detection (ratiometric) minimizes background noise .
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities against interfering analytes (e.g., glutathione vs. cysteine) .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
- Methodology :
- Standardized protocols : Adopt consistent solvent systems (e.g., DMSO-d6 for NMR) and calibration standards (e.g., TMS for ¹H shifts).
- Cross-validation : Compare data with structurally similar compounds (e.g., 3-methyl-4-(methylsulfanyl)phenol ) to identify anomalies in aromatic proton splitting or sulfur-related shifts.
Experimental Design Considerations
Q. What controls are critical when assessing the cytotoxicity of this compound?
- Methodology :
- Solvent controls : Use vehicle controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects.
- Redox controls : Include antioxidants (e.g., ascorbic acid) to distinguish between oxidative stress-mediated toxicity and direct compound effects .
Q. How should researchers design kinetic studies for sulfhydryl group reactivity in this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
